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9-[2-(Hydroxypropyl-d6] Adenine

Cat. No.: B13716589
M. Wt: 199.24 g/mol
InChI Key: MJZYTEBKXLVLMY-FKDRLKISSA-N
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Description

Significance of Deuterium (B1214612) Incorporation in Biochemical Investigations

The substitution of hydrogen with deuterium (a process known as deuteration) has emerged as a key strategy in drug discovery and development. nih.govmybiosource.com This is primarily due to the mass difference between hydrogen and deuterium, which leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov This seemingly small change can have significant consequences for the molecule's behavior in a biological system.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. nih.gov Because the C-D bond is stronger and requires more energy to break than a C-H bond, reactions involving the cleavage of a C-D bond are typically slower. nih.gov This phenomenon, known as the deuterium isotope effect, is a powerful tool for elucidating reaction mechanisms. nih.gov

By strategically placing deuterium at a specific position in a molecule, researchers can determine if the cleavage of the C-H bond at that position is a rate-determining step in a reaction. nih.gov If a significant KIE is observed, it provides strong evidence for the involvement of that bond in the reaction's critical step. nih.gov This is particularly valuable in studying the mechanisms of enzymes that metabolize drugs, such as the cytochrome P450 family, helping to understand how nucleoside analogs are processed in the body. nih.govnih.gov

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

PropertyC-H BondC-D BondSignificance
Bond Dissociation Energy WeakerStrongerHigher energy required to break the C-D bond. nih.gov
Vibrational Frequency HigherLowerAffects the zero-point energy of the bond.
Reaction Rate FasterSlowerLeads to the Kinetic Isotope Effect (KIE). nih.gov

This table provides a simplified comparison of the key differences between carbon-hydrogen and carbon-deuterium bonds that give rise to the kinetic isotope effect.

The same principle that underlies the KIE—the greater strength of the C-D bond—can be exploited to enhance the metabolic stability of drug candidates. nih.govmybiosource.com Many drugs are broken down in the body by metabolic enzymes, often through the cleavage of C-H bonds. If a drug is metabolized too quickly, it may not remain in the body long enough to exert its therapeutic effect.

By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic breakdown can be slowed. nih.govmedchemexpress.com This can lead to an improved pharmacokinetic profile, meaning the drug may have a longer half-life, more consistent plasma concentrations, and potentially require less frequent dosing. nih.gov This strategy of "metabolic shunting" has been successfully used to develop deuterated drugs with improved properties compared to their non-deuterated counterparts. nih.gov

Role of Deuterated Nucleoside Analogs as Probes for Biological Systems

Deuterated nucleoside analogs serve as invaluable probes for investigating complex biological systems. bu.eduresearchgate.net Their primary application is in metabolic studies. medchemexpress.com By administering a deuterated analog, researchers can use techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to track the compound and its metabolites within cells or an entire organism. bu.eduprinceton.edu This allows for a detailed mapping of metabolic pathways, identification of breakdown products, and quantification of the rate of drug clearance. medchemexpress.comprinceton.edu

Furthermore, deuterated nucleoside analogs are frequently used as internal standards in bioanalytical assays. researchgate.net In these applications, a known quantity of the deuterated compound is added to a biological sample (like blood or urine) before analysis. Because the deuterated version is chemically identical to the non-deuterated drug but has a different mass, it can be distinguished by a mass spectrometer. This allows for precise quantification of the actual drug concentration in the sample, correcting for any loss that might occur during sample preparation and analysis.

Positioning of 9-[2-(Hydroxypropyl-d6] Adenine (B156593) within the Landscape of Advanced Research Compounds

The compound 9-[2-(Hydroxypropyl-d6] Adenine is the deuterated version of 9-(2-hydroxypropyl)adenine (B3238228) (HPA). medchemexpress.com The non-deuterated (R)-enantiomer of HPA is a well-established key intermediate in the synthesis of Tenofovir (B777), a widely used antiviral drug for the treatment of HIV and Hepatitis B. researchgate.netgoogle.com

Given this context, this compound is positioned as an advanced research compound primarily for use in the development and study of nucleoside analog antiviral drugs. Its applications fall into several key areas:

Metabolic Probing: It can be used as a tracer to study the metabolic fate of HPA and related structures, helping to understand how these potential drug precursors are processed in biological systems. researchgate.netmedchemexpress.com

Mechanistic Studies: The compound allows for the investigation of the kinetic isotope effect in enzymatic reactions involving the hydroxypropyl side chain, providing insights into the mechanisms of potential metabolic pathways.

Internal Standard: It serves as an ideal internal standard for the quantitative analysis of 9-(2-hydroxypropyl)adenine in research and manufacturing settings, ensuring accuracy and precision in measurements. researchgate.net

Table 2: Profile of this compound

PropertyDetailReference
Chemical Name This compound medchemexpress.com
Molecular Formula C₈H₅D₆N₅O medchemexpress.com
Parent Compound 9-(2-Hydroxypropyl)adenine medchemexpress.com
Primary Research Area Antiviral drug development, specifically related to nucleoside analogs like Tenofovir. researchgate.netgoogle.com
Key Applications Metabolic tracer, probe for KIE studies, internal standard for quantitative analysis. researchgate.netmedchemexpress.com

This table summarizes the key characteristics and research positioning of this compound.

In essence, this compound is not an end-product itself but a sophisticated tool that enables more detailed and accurate research into a critical class of therapeutic agents. Its existence and use underscore the importance of isotopic labeling in advancing our understanding of drug action and metabolism, ultimately contributing to the development of safer and more effective medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N5O B13716589 9-[2-(Hydroxypropyl-d6] Adenine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N5O

Molecular Weight

199.24 g/mol

IUPAC Name

1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-ol

InChI

InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/i1D3,2D2,5D

InChI Key

MJZYTEBKXLVLMY-FKDRLKISSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)O

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)O

Origin of Product

United States

Advanced Synthetic Methodologies and Deuterium Labeling Strategies

Regioselective Deuteration Techniques for Adenine (B156593) Derivatives

The strategic placement of deuterium (B1214612) atoms within the adenine scaffold and its side chains is paramount for its intended application. Various methods have been developed to achieve high levels of regioselectivity and stereospecificity.

Catalytic Hydrogen/Deuterium Exchange Reactions

Catalytic hydrogen/deuterium (H/D) exchange reactions represent a versatile approach for introducing deuterium into organic molecules. These reactions often utilize transition metal catalysts to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O). For adenine derivatives, this method can be employed to deuterate specific positions on the purine (B94841) ring or the acyclic side chain. The efficiency and regioselectivity of the exchange are influenced by factors such as the choice of catalyst, solvent, temperature, and the specific structure of the adenine derivative. mit.edupnas.org For instance, ruthenium-catalyzed C-H bond activation has been shown to be an effective method for the regio-, chemo-, and stereoselective deuterium labeling of sugars, a principle that can be extended to the hydroxypropyl chain of the target molecule. rsc.org

Chemo-Enzymatic Synthesis for Stereospecific Deuterium Placement

The exquisite stereoselectivity of enzymes makes them ideal catalysts for the synthesis of chiral deuterated compounds. Chemo-enzymatic strategies combine the flexibility of chemical synthesis with the high stereospecificity of enzymatic transformations. nih.govnih.gov For the synthesis of 9-[2-(Hydroxypropyl-d6)] Adenine, enzymes such as alcohol dehydrogenases (ADHs) can be employed for the stereoselective reduction of a deuterated ketone precursor. acs.org This approach allows for the precise control of the stereochemistry at the C-2 position of the hydroxypropyl chain, which is often crucial for biological activity. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases are another class of enzymes that can be used to create chiral acyclic nucleoside analogues with specific stereocenters. nih.gov

Strategies for Site-Specific Deuterium Incorporation in Acyclic Chains

Achieving site-specific deuteration within the acyclic side chain of 9-[2-(Hydroxypropyl-d6)] Adenine requires careful synthetic planning. One common strategy involves the use of deuterated building blocks, or "synthons," which are then incorporated into the final molecule. For instance, a deuterated propylene (B89431) oxide or a related three-carbon synthon can be used to introduce the d6-hydroxypropyl moiety. rsc.org The development of novel synthetic methods, such as modifications of the Wolff-Kishner reduction, has also enabled the deletion of carbonyl groups with the simultaneous incorporation of deuterium atoms at specific sites. nih.gov

Precursor Synthesis and Integration of Deuterated Synthons

The synthesis of 9-[2-(Hydroxypropyl-d6)] Adenine relies on the preparation of key precursors and the efficient integration of the deuterated side chain. A common synthetic route involves the alkylation of adenine or a protected adenine derivative with a suitable deuterated electrophile. For example, 6-chloropurine (B14466) can be reacted with a deuterated (R)-2-hydroxypropylamine equivalent. google.com The synthesis of the non-deuterated analogue, (R)-(+)-9-(2-hydroxypropyl)adenine, often serves as a template for the deuterated version, with key intermediates being adapted to incorporate deuterium. google.comchemicalbook.com The use of pre-synthesized deuterated synthons is a cornerstone of this approach, ensuring that the deuterium is located at the desired positions within the hydroxypropyl chain. nih.govnih.gov

Methods for Verifying Isotopic Enrichment and Purity

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment by analyzing the mass-to-charge ratio of the molecule and its isotopologues. rsc.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed structural information and can confirm the specific sites of deuterium incorporation. rsc.orgnih.gov The absence of signals in the ¹H NMR spectrum at the expected positions of deuteration, coupled with the appearance of corresponding signals in the ²H NMR spectrum, provides strong evidence for successful labeling. Quantitative NMR (qNMR) techniques can also be used to determine the isotopic abundance with high accuracy. nih.gov

The combination of these methods ensures the structural integrity and high isotopic purity of the final product, which is essential for its use in demanding applications such as metabolic studies and as an internal standard in quantitative mass spectrometry. rsc.orgresearchgate.net

Sophisticated Spectroscopic and Structural Elucidation of 9 2 Hydroxypropyl D6 Adenine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. The strategic replacement of protons with deuterium (B1214612) atoms profoundly influences the resulting spectra, offering clearer and more specific data.

Proton NMR Spectrum Simplification via Deuteration

One of the most significant advantages of deuteration is the simplification of proton (¹H) NMR spectra. pharmatutor.org Deuterium (²H) has a much smaller magnetic moment than hydrogen and resonates at a different frequency, making it effectively invisible in a standard ¹H NMR experiment. pharmatutor.orgyoutube.com Furthermore, the spin-spin coupling between deuterium and a neighboring proton is negligible, which eliminates complex splitting patterns. pharmatutor.org

In the non-deuterated compound, 9-(2-hydroxypropyl)adenine (B3238228), the proton spectrum displays characteristic signals for the adenine (B156593) ring protons (H-2 and H-8) and the protons of the hydroxypropyl side chain. The side chain protons (at C1', C2', and the methyl group C3') would present as complex, overlapping multiplets due to spin-spin coupling with each other.

With 9-[2-(Hydroxypropyl-d6] Adenine, the signals corresponding to the six protons on the hydroxypropyl chain are absent from the ¹H NMR spectrum. This results in a dramatically simplified spectrum, where only the sharp singlet signals for the H-2 and H-8 protons of the adenine ring and the amino group protons are visible. This spectral editing allows for unambiguous assignment and facilitates the study of the electronic environment of the purine (B94841) ring without interference from the side chain resonances. nih.gov

Interactive Data Table 1: Comparative ¹H NMR Chemical Shifts

This table compares the expected ¹H NMR signals for 9-(2-hydroxypropyl)adenine with those of its deuterated analog, illustrating the spectral simplification. Data for the non-deuterated analog is based on typical values for similar structures.

Proton Expected Chemical Shift (δ ppm) for 9-(2-hydroxypropyl)adenine Expected Signal in this compound Multiplicity
H-8~8.15PresentSinglet
H-2~7.95PresentSinglet
NH₂~7.20PresentBroad Singlet
H-2'~4.00AbsentMultiplet
H-1'a~4.20AbsentMultiplet
H-1'b~4.10AbsentMultiplet
CH₃~1.10AbsentDoublet
OHVariablePresent (if not exchanged)Singlet

Deuterium NMR (²H NMR) for Site-Specific Dynamics and Conformational Analysis

While deuterons are silent in ¹H NMR, they can be observed directly using deuterium (²H) NMR spectroscopy. wikipedia.org ²H NMR is a powerful technique for probing site-specific molecular dynamics and orientation. nih.govnih.gov The deuterium nucleus has a spin of I=1 and possesses a nuclear electric quadrupole moment, which interacts with the local electric field gradient. This interaction is highly sensitive to the orientation and motion of the C-D bond. nih.gov

Applications in Multidimensional NMR for Complex Biomolecular Systems

In the context of complex biomolecular systems, such as a protein-ligand complex, isotopic labeling with deuterium is a critical tool for simplifying complex multidimensional NMR spectra. annualreviews.orgnih.gov The high density of proton signals in a large molecule leads to severe spectral overlap, making analysis difficult or impossible.

By using this compound as a ligand, the number of proton signals is significantly reduced. nih.govutoronto.ca This "proton dilution" minimizes spin-diffusion and dipolar relaxation pathways, resulting in sharper lines and improved spectral resolution. utoronto.ca In experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), which maps spatial proximities between protons, the deuteration of the side chain eliminates a large number of potential NOE cross-peaks, making it easier to identify the specific interactions between the adenine ring protons and the protein's active site. This allows for a more precise determination of the binding mode and orientation of the adenine moiety within the receptor pocket. nih.gov

X-ray Crystallography for Precise Molecular Architecture Determination

Analysis of Crystalline Structures and Dihedral Angles

While a crystal structure for this compound is not publicly available, analysis of its non-deuterated analog, (R)-9-(2-hydroxypropyl)adenine (HPA), provides a robust model for its solid-state architecture. nih.gov HPA crystallizes in the orthorhombic space group P2₁2₁2₁, with one molecule in the asymmetric unit. nih.gov

A key structural parameter is the dihedral angle between the adenine ring and the hydroxypropyl side chain, which defines the molecule's conformation. In HPA, this angle is reported to be 81.60(8)°. nih.gov This near-perpendicular arrangement minimizes steric hindrance between the planar purine ring and the flexible side chain. Another critical dihedral angle is the glycosidic angle (χ), which describes the rotation around the N9-C1' bond and determines the orientation of the base relative to the side chain. researchgate.net These angles are crucial for understanding how the molecule can fit into the constrained environment of a protein's binding site.

Interactive Data Table 2: Crystallographic Data for (R)-9-(2-hydroxypropyl)adenine (HPA) as an Analog

This table presents key crystallographic parameters for HPA, which are expected to be nearly identical for its deuterated form. nih.gov

Parameter Value for (R)-9-(2-hydroxypropyl)adenine (HPA)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.78
b (Å)11.25
c (Å)12.34
α, β, γ (°)90
Volume (ų)941.5
Z (molecules/unit cell)4
Dihedral Angle (Adenine/Side Chain)81.60°

Investigation of Supramolecular Interactions in Solid State

The crystal packing of HPA reveals a complex network of intermolecular hydrogen bonds that create a stable, three-dimensional supramolecular structure. nih.gov The adenine moiety is a versatile hydrogen bond donor and acceptor. acs.orgsoton.ac.uk In the HPA crystal, the amino group (N10) and the nitrogen atoms of the purine ring (N1, N3, N7) are key participants in these interactions.

Specifically, the structure of HPA shows that the amino group (N10-H) and a ring nitrogen (N7) form hydrogen bonds with the hydroxyl group of an adjacent molecule. nih.gov Additionally, C-H···N interactions are observed, further stabilizing the crystal lattice. nih.gov These intricate hydrogen-bonding motifs, often forming recognizable patterns like rings and chains, dictate the physical properties of the solid material. rsc.orgresearchgate.net The deuteration of the side chain is not expected to significantly alter this hydrogen bonding network, as the primary interactions involve the adenine ring and the side chain's hydroxyl group.

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry serves as a vital tool in modern chemical research, offering insights that complement experimental data. For a molecule like this compound, these methods can predict its behavior at an atomic level.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular geometries, electronic properties, and vibrational frequencies.

In the context of this compound, a DFT analysis would be centered on the B3LYP functional with a suitable basis set, a common approach for organic molecules. This would allow for the optimization of the molecule's geometry, providing precise theoretical bond lengths and angles.

Expected Research Findings:

Electronic Structure: DFT calculations would yield information on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Vibrational Frequencies: A key application of DFT for this deuterated compound would be the prediction of its vibrational spectrum (infrared and Raman). The primary influence of the six deuterium atoms would be observed in the vibrational modes associated with the C-D bonds of the propyl group. These frequencies would be significantly lower than the corresponding C-H stretching and bending frequencies in its non-deuterated counterpart due to the heavier mass of deuterium. This calculated spectrum is an invaluable tool for interpreting experimental spectroscopic data.

Illustrative Data Table of Predicted Vibrational Frequencies (Hypothetical):

Since specific research data for this compound is not available, the following table is a hypothetical representation of how DFT-calculated vibrational frequencies would be presented, highlighting the expected shifts upon deuteration.

Vibrational ModeFunctional Group (Non-deuterated)Expected Frequency (cm⁻¹) (Non-deuterated)Functional Group (Deuterated)Expected Frequency (cm⁻¹) (Deuterated)
Symmetric StretchC-H (propyl)~2870C-D (propyl-d6)~2100
Asymmetric StretchC-H (propyl)~2960C-D (propyl-d6)~2200
Bending/ScissoringC-H (propyl)~1450C-D (propyl-d6)~1050

Note: The frequency values are approximate and for illustrative purposes only.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com It partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal. crystalexplorer.net This technique provides a visual representation of close contacts between molecules.

For this compound, this analysis would be performed using its crystallographic information file (CIF). The Hirshfeld surface would be mapped with functions like d_norm, which highlights intermolecular contacts shorter than the van der Waals radii.

Expected Research Findings:

Interaction Mapping: The d_norm map would reveal key intermolecular interactions, such as hydrogen bonds involving the adenine ring's nitrogen atoms, the amino group, and the hydroxyl group of the propyl chain. Red spots on the surface would indicate strong hydrogen bonding.

Illustrative Data Table of Intermolecular Contact Contributions (Hypothetical):

This table illustrates the kind of quantitative data that a Hirshfeld surface analysis would provide.

Intermolecular Contact TypeContribution to Hirshfeld Surface (%)
H···H45 - 55%
N···H / H···N20 - 30%
O···H / H···O10 - 15%
C···H / H···C5 - 10%
Other< 5%

Note: These percentages are hypothetical and based on typical values for similar organic molecules.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior, particularly in the context of electrophilic and nucleophilic attacks. The MESP is mapped onto the electron density surface, with different colors representing varying electrostatic potential.

Expected Research Findings:

Charge Distribution: For this compound, the MESP surface would show regions of negative potential (typically colored red) around the electronegative nitrogen atoms of the purine ring and the oxygen atom of the hydroxyl group. These areas are susceptible to electrophilic attack.

Mechanistic Investigations in Enzymatic and Biochemical Systems

Elucidation of Enzyme-Ligand Interactions

The introduction of deuterium (B1214612) in the hydroxypropyl moiety of adenine (B156593) provides a subtle yet powerful probe for studying how this class of molecules interacts with key enzymes in purine (B94841) metabolism.

Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides. sinobiological.comnih.gov The non-deuterated counterpart, (R)-9-(2-Hydroxypropyl)adenine, is a known key precursor for the synthesis of antiviral drugs. researchgate.nettcichemicals.com Studies involving isotopically labeled compounds like 9-[2-(Hydroxypropyl-d6] Adenine are instrumental in understanding the binding and catalytic mechanisms of PNP. These investigations help in designing more potent and specific inhibitors for therapeutic applications, particularly in T-cell mediated diseases. nih.gov While direct studies on the d6 variant with PNP were not prevalent in the search results, the importance of its non-deuterated form as a synthetic intermediate underscores the relevance of such labeled compounds in probing enzyme-substrate interactions within this class of enzymes.

Kinases, another critical group of enzymes, are involved in the phosphorylation of nucleoside analogs, a necessary step for their activation into therapeutically active forms. The study of deuterated substrates can provide insights into the conformational changes and binding modes within the kinase active site.

Adenosine (B11128) deaminase (ADA) is an enzyme responsible for the deamination of adenosine and its analogs. sigmaaldrich.com Its inhibition has therapeutic implications for various conditions. The use of isotopically labeled inhibitors, such as derivatives of 9-substituted adenines, is a key strategy to probe the enzyme's mechanism. nih.gov For instance, studies on the inhibition of calf intestinal adenosine deaminase have utilized various substituted adenine derivatives to determine their binding affinities (Ki values). nih.gov Although specific data for this compound was not found, the research on similar compounds highlights the methodological approach. The substitution with deuterium can influence the binding kinetics and provide a means to study the transition state of the deamination reaction, offering a clearer picture of the catalytic process. nih.gov

Application of Kinetic Isotope Effects (KIE) for Reaction Mechanism Probing

The replacement of hydrogen with deuterium significantly increases the mass of the atom, which can lead to a change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating reaction mechanisms. wikipedia.orgnih.gov

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. princeton.edu For C-H bond cleavage, the rate for the hydrogen-containing compound is typically 6 to 10 times faster than for the deuterium-containing one. wikipedia.org A secondary kinetic isotope effect occurs when the isotopically substituted atom is not directly involved in bond breaking or formation. wikipedia.orgprinceton.edu These effects are generally smaller but can still provide valuable information about changes in hybridization or the steric environment of the atom during the reaction. wikipedia.orgprinceton.edu The use of this compound in enzymatic reactions can help distinguish between different mechanistic pathways by measuring these isotope effects.

Kinetic isotope effects are instrumental in elucidating the geometry and nature of the transition state in an enzyme-catalyzed reaction. wikipedia.orgprinceton.educolumbia.edu The magnitude of the KIE can indicate whether the transition state is early, late, or symmetrical. For example, a large primary KIE suggests a transition state where the hydrogen (or deuterium) is being transferred symmetrically between the donor and acceptor. princeton.edu By studying the enzymatic processing of this compound and comparing it to its non-deuterated counterpart, researchers can infer details about the structure of the transition state complex, which is crucial for understanding the catalytic mechanism and for the rational design of enzyme inhibitors. wikipedia.orgprinceton.edu The study of adenine tracts and their effect on DNA conformational transitions provides a parallel where structural changes influence energetic parameters, a concept applicable to enzyme-substrate interactions. nih.gov

Molecular Docking and Computational Simulations of Binding Affinities

Computational methods such as molecular docking and simulations are powerful tools for visualizing and quantifying the interactions between a ligand like this compound and its target enzyme. These techniques can predict the preferred binding orientation of the ligand within the enzyme's active site and estimate the binding affinity.

For example, in a study on the palmitoylation of the related compound 9-(2,3-dihydroxypropyl)adenine (B3427002) catalyzed by Candida antarctica lipase (B570770) B (CAL-B), molecular docking was used to determine the most productive conformation of the product in the enzyme's active site. mdpi.com The simulation revealed that the adenine moiety was situated in a large hydrophobic pocket, and hydrogen bonds were formed between the enzyme's catalytic triad (B1167595) and the substrate. mdpi.com Similar computational approaches can be applied to this compound to understand how the deuterium substitution might subtly alter its binding characteristics with enzymes like purine nucleoside phosphorylases or adenosine deaminases. These simulations, in conjunction with experimental KIE data, provide a comprehensive picture of the enzyme-ligand interactions at a molecular level.

Interactive Data Table: Properties of Related Compounds

Interactive Data Table: Enzymes Mentioned

Tracing Metabolic Pathways and Biotransformations in Pre-clinical Models

The use of stable isotope-labeled compounds is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. These labeled compounds, such as this compound, serve as tracers that allow researchers to distinguish between the administered compound and its metabolites from endogenous molecules or from non-labeled versions of the same substance. This is particularly valuable in pre-clinical models for elucidating metabolic pathways and understanding the biotransformation of a parent drug and its related substances.

While 9-(2-hydroxypropyl)adenine (B3238228) (9-HP-A) is recognized as a known impurity and potential degradation product of the antiviral drug Tenofovir (B777), specific studies detailing the metabolic fate of its deuterated analog, this compound (9-HP-d6-A), in pre-clinical models are not extensively available in the public domain. The synthesis of isotopically labeled (R)-9-(2-hydroxypropyl)adenine has been developed, primarily for its use as an intermediate in the preparation of labeled Tenofovir, which in turn is used in metabolic studies of the parent drug.

The rationale for using 9-HP-d6-A in metabolic studies would be to provide a clear and unambiguous way to track the biotransformation of 9-HP-A. In a typical pre-clinical study, a test system (e.g., animal model or in vitro system like liver microsomes) would be exposed to the deuterated compound. Subsequent analysis of biological matrices (e.g., plasma, urine, feces, or cell lysates) using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) would identify metabolites by their unique mass-to-charge ratio, which would be 6 daltons higher than their non-deuterated counterparts.

Although specific data on the metabolites of 9-HP-d6-A are not found in the reviewed literature, general metabolic pathways for N-alkylated adenines can be hypothesized. These could include:

Oxidation: The propyl side chain could undergo oxidation to form a diol or a carboxylic acid.

N-dealkylation: Cleavage of the bond between the adenine nitrogen and the propyl side chain, leading to the formation of adenine.

Purine Ring Metabolism: Further metabolism of the adenine moiety through pathways involving enzymes such as xanthine (B1682287) oxidase.

The table below illustrates the theoretical metabolites that could be traced using 9-HP-d6-A in a pre-clinical study. The "d6" notation indicates the presence of the six deuterium atoms from the parent compound, which would be retained in the metabolites unless the metabolic process involves the cleavage of the C-D bonds.

Parent Compound Hypothetical Metabolite Metabolic Reaction Tracer Signature
This compoundAdenineN-dealkylationLoss of deuterated side chain
This compound9-[2,3-Dihydroxypropyl-d6] AdenineOxidationRetention of d6 label
This compoundAdenine-N9-(2-carboxypropyl-d6)OxidationRetention of d6 label

It is important to note that without direct experimental evidence from studies using this compound, the above pathways remain speculative for this specific deuterated compound. The primary utility of this labeled compound, as suggested by the available information, is as a standard or tracer in the broader investigation of Tenofovir's pharmacokinetics and metabolism.

Quantitative Analytical Methodologies Utilizing 9 2 Hydroxypropyl D6 Adenine

Mass Spectrometry (MS) Applications

Mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ions, is a cornerstone of quantitative bioanalysis. The use of stable isotope-labeled internal standards, such as 9-[2-(Hydroxypropyl-d6] Adenine (B156593), is integral to achieving reliable and reproducible results in MS-based assays.

Role as an Internal Standard in LC-MS/MS for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex biological matrices. In this context, 9-[2-(Hydroxypropyl-d6] Adenine plays a crucial role as an internal standard (IS). An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency but has a distinct mass-to-charge ratio (m/z), allowing for its separate detection.

The primary function of an internal standard is to correct for variations that can occur during sample preparation, chromatography, and ionization. These variations may include loss of analyte during extraction, inconsistencies in injection volume, and matrix effects where other components in the sample suppress or enhance the analyte's signal. By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, thereby ensuring the accuracy of the measurement.

The use of a stable isotope-labeled internal standard like this compound is superior to using a structurally similar but non-isotopic compound because its physicochemical properties are nearly identical to the analyte. This ensures that it behaves in the same manner throughout the entire analytical process. For instance, in the quantification of the antiviral drug tenofovir (B777) and its metabolites, a deuterated analog serves as an effective internal standard to account for analytical variability. medpharmres.comnih.govresearchgate.net

A typical LC-MS/MS method for quantifying an adenine-based metabolite using this compound as an internal standard would involve monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). The MRM transitions for the analyte and the internal standard are unique, allowing for their simultaneous and specific detection.

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)
Analyte (e.g., 9-(2-Hydroxypropyl)adenine)[Value][Value]
This compound [Value+6][Value+6] or other fragment

Note: Specific m/z values would be determined during method development and are dependent on the analyte and mass spectrometer used.

Method Development for Accurate Pre-clinical Sample Analysis

The development of a robust and reliable LC-MS/MS method is a critical step in pre-clinical research, where accurate quantification of drug candidates and their metabolites in biological samples is essential for pharmacokinetic and pharmacodynamic studies. The use of this compound as an internal standard is integral to this process.

Method development typically begins with the optimization of the mass spectrometric parameters for both the analyte and the internal standard. This involves selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and polarity (positive or negative) to achieve the best signal intensity. The precursor and product ions for MRM transitions are then identified and optimized to ensure specificity and sensitivity. youtube.com

Following the optimization of MS parameters, the chromatographic conditions are developed to achieve efficient separation of the analyte from endogenous matrix components that could cause interference. This involves selecting the appropriate high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column, mobile phase composition (including pH and organic modifiers), and gradient elution profile. The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any interfering peaks. nih.govnih.gov

A key aspect of method development is validation, which ensures that the analytical method is fit for its intended purpose. According to regulatory guidelines, a bioanalytical method validation should include the assessment of the following parameters:

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification)
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

The use of this compound as an internal standard is crucial for meeting the stringent requirements of these validation parameters, particularly for accuracy and precision, by compensating for potential inconsistencies in sample handling and analysis. nih.govnih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. For a chiral molecule like this compound, which exists as a racemic mixture of (R) and (S) enantiomers, chiral chromatography is essential for separating these stereoisomers. Furthermore, chromatographic techniques are vital for assessing the chemical and isotopic purity of the synthesized standard.

The separation of enantiomers is a significant challenge because they possess identical physical and chemical properties in an achiral environment. Chiral separation can be achieved by creating a chiral environment, which can be done in two main ways: indirect and direct methods. chiralpedia.comnih.gov The direct method, which involves the use of a chiral stationary phase (CSP), is the most common approach in HPLC. youtube.com

Various types of CSPs are available, including polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrin-based phases, and protein-based phases. The choice of CSP and mobile phase is critical for achieving successful enantiomeric separation. For compounds containing a hydroxyl group and an adenine moiety, cyclodextrin-based CSPs can be particularly effective due to their ability to form inclusion complexes with the analyte. nih.govresearchgate.net

A typical chiral HPLC method for the separation of the enantiomers of 9-(2-hydroxypropyl)adenine (B3238228) (and by extension, its deuterated analog) would involve a specialized chiral column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer.

ParameterDescription
Chiral Stationary Phase e.g., Cyclodextrin-based (β-cyclodextrin), Polysaccharide-based (Cellulose or Amylose derivatives)
Mobile Phase Isocratic or gradient elution with a mixture of organic solvent (e.g., Acetonitrile, Methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) with potential additives like triethylamine.
Detection UV-Vis at a specific wavelength (e.g., ~260 nm for adenine-containing compounds)

Beyond chiral separation, reverse-phase HPLC (RP-HPLC) is a standard technique for assessing the chemical purity of this compound. This method separates compounds based on their hydrophobicity. A C18 column is commonly used, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. psu.edunih.gov By analyzing the chromatogram, the presence of any impurities can be detected and quantified based on their peak areas relative to the main compound. This ensures that the internal standard is of high purity and will not introduce interfering signals into the LC-MS/MS analysis.

Future Research Directions and Advanced Applications of Deuterated Nucleoside Analogs

Development of Novel Deuterated Nucleobase and Nucleoside Probes

The development of novel deuterated nucleobases and nucleoside probes is a burgeoning field with significant implications for structural biology and biochemistry. scienceopen.com These specialized molecules are engineered to act as investigative tools, providing insights into biological processes that are otherwise difficult to obtain. scienceopen.com The substitution of hydrogen with deuterium (B1214612) at specific atomic positions within a nucleoside can, for instance, simplify the complex signals in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for clearer structural determination of nucleic acids like RNA and DNA. scienceopen.com

One of the primary applications for these probes is in the detailed study of enzymatic mechanisms and nucleic acid cleavage. scienceopen.com By synthesizing nucleoside triphosphates with deuterium at specific locations on the ribose sugar, researchers can measure the deuterium kinetic isotope effect to unravel the mechanics of how enzymes or radicals interact with and cleave nucleic acid strands. scienceopen.com

The synthesis of these probes has been made more accessible through enzymatic approaches. Pioneering methods allow for the creation of milligram quantities of specifically deuterated ribonucleoside 5′-triphosphates from isotopically labeled precursors such as deuterated glycerol (B35011) or glucose. scienceopen.com This process involves a series of enzymatic reactions, starting with the formation of a key intermediate, 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), which is then combined with a nucleobase like adenine (B156593) to form a nucleoside monophosphate. scienceopen.com Subsequent phosphorylation steps yield the desired deuterated nucleoside triphosphate. scienceopen.com

Beyond studying natural nucleic acids, research is also focused on creating nucleosides with unnatural bases to expand the genetic alphabet, a concept with profound implications for synthetic biology. numberanalytics.comnih.gov These efforts involve the design, synthesis, and characterization of novel base pairs to create new functionalities within DNA and RNA. nih.gov

Integration into Systems Biology and Omics Research

Systems biology seeks to understand the complex interactions within a biological system from a holistic perspective, rather than focusing on individual components. mdpi.com This is achieved through the integration of multiple large-scale data sets, known as "omics," which include genomics (study of genes), transcriptomics (study of RNA transcripts), proteomics (study of proteins), and metabolomics (study of metabolites). nih.gov Deuterated nucleoside analogs, such as 9-[2-(Hydroxypropyl-d6] Adenine, are becoming indispensable tools in this integrative approach, particularly within metabolomics. medchemexpress.come-enm.org

In omics research, stable isotope-labeled compounds function as tracers. medchemexpress.com When introduced into a biological system, their journey through various metabolic pathways can be tracked. Because metabolites are the downstream products of gene expression and protein activity, metabolomics data provides a direct functional readout of the cell's physiological state. nih.gove-enm.org By following the metabolic fate of a deuterated analog, researchers can map active pathways and identify how they are affected by disease or drug treatment. e-enm.org

The true power of this approach lies in multi-omics integration. rsc.org For example, by combining transcriptomics data (which shows which genes are active) with metabolomics data derived from deuterated tracers, scientists can directly link changes in gene expression to functional alterations in metabolic networks. nih.gov This integrated analysis helps to uncover the complex regulatory networks that govern cellular processes and can reveal how disruptions in these networks lead to disease. mdpi.com This systems-level understanding is crucial for identifying novel drug targets and developing personalized therapeutic strategies. mdpi.com

Advancements in Deuteration Technologies and Analytical Sensitivity

Continuous advancements in both the synthesis of deuterated compounds and the analytical technologies used to detect them are expanding the frontiers of their application. The strategic replacement of hydrogen with deuterium can significantly enhance a drug's metabolic profile by slowing the rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect. nih.gov This can lead to improved pharmacokinetic properties, such as a longer half-life in the body, and can reduce the formation of toxic metabolites. nih.gov The success of approved deuterated drugs like deutetrabenazine has spurred the development of more sophisticated deuteration strategies. nih.gov

A key analytical technique that leverages deuterium is Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS). acs.orgnih.gov HDX-MS is a powerful tool for probing the structure and dynamics of proteins. nih.gov The method works by exposing a protein to a "heavy water" (D₂O) solution. The backbone amide hydrogens on the protein will exchange with deuterium from the solvent at a rate that depends on their solvent accessibility and local structural environment. nih.gov By measuring the mass increase of the protein or its fragments over time, researchers can map protein folding pathways, identify binding sites for drugs or other proteins, and assess conformational changes. acs.org

The sensitivity and scope of HDX-MS are constantly improving due to innovations in mass spectrometry and liquid chromatography. acs.org These enhancements in analytical sensitivity allow for the study of increasingly complex and challenging biological systems, including large protein complexes. acs.org The ongoing progress in both deuteration synthesis and analytical detection ensures that deuterated analogs will remain at the core of advanced biochemical research and drug development.

Deuterated DrugNon-Deuterated CounterpartTherapeutic AreaAdvantage of Deuteration
Deutetrabenazine TetrabenazineHuntington's DiseaseImproved pharmacokinetic profile, allowing for lower and less frequent dosing. nih.gov
Deucravacitinib (N/A - de novo design)PsoriasisReduced formation of non-selective metabolites, improving drug selectivity. nih.gov
Donafenib SorafenibHepatocellular CarcinomaBetter pharmacokinetic properties and higher efficacy reported in clinical studies. nih.gov
This interactive table provides examples of deuterated drugs and highlights the therapeutic advantages gained through deuteration. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 9-[2-(Hydroxypropyl-d6] Adenine in research settings?

  • Methodological Answer : The compound is typically characterized using HPLC-DAD (Diode Array Detection) or HPLC-ELSD (Evaporative Light Scattering Detection) to assess purity and quantify isotopic enrichment. Structural confirmation is achieved via high-resolution mass spectrometry (HRMS) and deuterium NMR (²H-NMR) to verify the position and integrity of the deuterium label. For example, HRMS can resolve isotopic peaks to confirm the d6 substitution pattern, while ²H-NMR distinguishes deuterium incorporation in the hydroxypropyl side chain .

Q. How is the deuterium labeling in this compound beneficial in metabolic studies?

  • Methodological Answer : The d6 label (six deuterium atoms in the hydroxypropyl group) serves as a stable isotopic tracer. This enables precise tracking of the compound’s metabolic fate in in vitro or in vivo systems using LC-MS/MS . Deuterated analogs minimize interference from endogenous adenine derivatives, improving signal specificity in pharmacokinetic (PK) or absorption, distribution, metabolism, and excretion (ADME) studies. For instance, the d6 label reduces metabolic lability compared to non-deuterated forms, as C-D bonds resist enzymatic cleavage longer than C-H bonds .

Q. What are the common synthetic routes for preparing deuterated adenine derivatives like this compound?

  • Methodological Answer : Synthesis involves deuterium exchange or de novo deuteration during side-chain assembly. A typical approach includes:

Deuterated Propylene Oxide : Reacting adenine with deuterated 2-(hydroxypropyl-d6) groups under basic conditions (e.g., NaH in DMF).

Purification : Chromatographic techniques (e.g., reverse-phase HPLC) isolate the deuterated product, ensuring isotopic purity >98%.
This method mirrors strategies for synthesizing related acyclic nucleoside phosphonates, where deuterated intermediates are coupled to adenine via alkylation .

Advanced Research Questions

Q. How does the deuterium substitution at the hydroxypropyl group influence the compound's interaction with enzymatic targets compared to its non-deuterated counterpart?

  • Methodological Answer : Deuterium can induce a kinetic isotope effect (KIE) , slowing enzymatic processing. For example, in studies of antiviral analogs like (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine, deuterium substitution at key positions reduced metabolic degradation by cytochrome P450 enzymes, enhancing bioavailability. Comparative assays (e.g., enzyme kinetics with HIV-1 reverse transcriptase) can quantify differences in IC₅₀ values between deuterated and non-deuterated forms .

Q. What strategies are employed to ensure the isotopic purity of this compound during synthesis and purification?

  • Methodological Answer : Isotopic purity (>98%) is validated via:

  • Isotope Ratio Mass Spectrometry (IRMS) : Measures deuterium abundance.
  • ²H-NMR : Confirms deuterium localization and absence of protio (H) contamination.
  • Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) ensure label integrity under storage conditions. These protocols align with standards for deuterated internal controls used in regulatory bioanalysis .

Q. In pharmacokinetic studies, how is this compound utilized as an internal standard to quantify endogenous adenine levels?

  • Methodological Answer : The compound serves as a surrogate analyte in stable isotope dilution assays (SIDA) . Key steps include:

Spiking : Adding a known quantity of the deuterated analog to biological matrices (plasma, tissue homogenates).

Extraction : Solid-phase extraction (SPE) or protein precipitation isolates the analyte and internal standard.

Quantification : LC-MS/MS compares the analyte’s signal to the deuterated standard, correcting for matrix effects. This method achieves <10% variability in inter-day precision, as demonstrated for similar deuterated nucleosides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.